molecular formula C15H20N4O4S B2958768 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea CAS No. 77229-51-7

1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea

Cat. No. B2958768
CAS RN: 77229-51-7
M. Wt: 352.41
InChI Key: KRZPJYLLVIDKOL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[[2-(4-nitrophenyl)acetyl]amino]thiourea is a chemical compound with the molecular formula C15H20N4O3S . It has a molecular weight of 336.41 . The compound is also known by its synonym, Benzeneacetic acid, 4-nitro-, 2-[(cyclohexylamino)thioxomethyl]hydrazide .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

A novel area of application for thiourea derivatives, including structures similar to 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea, is in organocatalysis. For instance, bifunctional thioureas bearing saccharide-scaffolds have been synthesized and demonstrated to be effective organocatalysts for asymmetric Michael reactions, achieving excellent diastereo- and enantioselectivities (Lu et al., 2009). This showcases the compound's potential in facilitating highly selective chemical transformations, crucial for producing chiral compounds.

Biological Activities and DNA Binding

Thiourea derivatives, including nitrosubstituted acyl thioureas, exhibit diverse biological activities. A study by Tahir et al. (2015) synthesized new nitrosubstituted acylthioureas and characterized their DNA-binding capabilities, alongside evaluating their antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015). Such studies highlight the potential of 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea derivatives in therapeutic applications and as tools for understanding molecular interactions.

Material Science and Sensor Development

Thiourea derivatives also find applications in material science, particularly in sensor development. Research by Rahman et al. (2021) on unsymmetrical thiourea derivatives, including compounds structurally related to 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea, demonstrated their utility as efficient enzyme inhibitors and mercury sensors. Compound 3 showed significant enzyme inhibition and moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021). This underscores the versatility of thiourea derivatives in creating sensitive detection systems for environmental and biological applications.

properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPJYLLVIDKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea

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